molecular formula C12H12N2O4 B2964955 2,2-Dimethyl-5-((pyridin-3-ylamino)methylene)-1,3-dioxane-4,6-dione CAS No. 25063-68-7

2,2-Dimethyl-5-((pyridin-3-ylamino)methylene)-1,3-dioxane-4,6-dione

Cat. No. B2964955
CAS RN: 25063-68-7
M. Wt: 248.238
InChI Key: QZUHCJHZZJYTGE-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-((pyridin-3-ylamino)methylene)-1,3-dioxane-4,6-dione, commonly known as 2,2-dimethyl-5-((pyridin-3-ylamino)methylene)-1,3-dioxane-4,6-dione, is an organic compound that is used for a variety of purposes in scientific research. It is a derivative of pyridine, an aromatic organic compound that is widely used in pharmaceuticals, agrochemicals, and other industries. 2,2-dimethyl-5-((pyridin-3-ylamino)methylene)-1,3-dioxane-4,6-dione is a white crystalline solid with a melting point of 143-144 °C, and is soluble in water and methanol.

Scientific Research Applications

Pyrolytic Transformations and Reactive Intermediates Research has shown that 2,2-dimethyl-5-methylene-1,3-dioxan-4,6-dione, a related compound, forms stable adducts with cyclohexadiene and cyclopentadiene. Upon flash vacuum pyrolysis, this compound undergoes decomposition, leading to the formation of compounds like cyclopentadiene, acetone, carbon dioxide, and methyleneketene. This study provides insights into the pyrolytic transformations and the generation of reactive intermediates like methyleneketene, which further breaks down into acetylene and carbon monoxide at higher temperatures (Brown, Eastwood, & McMullen, 1976).

Ring Opening Reactions with Cyclic Secondary Amines The compound 5-[(2-Furyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione, when treated with cyclic secondary amines like pyrrolidine or hexahydroazepine, undergoes ring-opening reactions. These reactions lead to the formation of complex cyclic structures. The use of an excess of amine in these reactions yields diverse and unexpected products, indicating the compound's reactivity and potential in synthetic organic chemistry (Šafár̆ et al., 2000).

Synthesis of Pyridinediones Studies have demonstrated the reactivity of similar compounds with aliphatic amines and p-methoxy-aniline, leading to the formation of N-substituted 6-methylpyridine-3-carboxylic acids. These compounds are important intermediates in the synthesis of 1,6-disubstituted 2,4-pyridinediones, which are valuable in various synthetic applications (Rubinov, Zheldakova, & Rubinova, 2004).

Facile Synthesis of Aminothiomethylmethylene Compounds The facile synthesis of 5-[(arylamino)(cyano)methylene]-2,2-dimethyl-1,3-dioxane-4,6-diones has been demonstrated, showcasing the compound's utility in synthesizing structurally complex and diverse molecules. These synthesized compounds are utilized for the preparation of 2-cyano-4-quinolinones, indicating the compound's versatility in organic synthesis (Jeon & Kim, 2000).

properties

IUPAC Name

2,2-dimethyl-5-[(pyridin-3-ylamino)methylidene]-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-12(2)17-10(15)9(11(16)18-12)7-14-8-4-3-5-13-6-8/h3-7,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUHCJHZZJYTGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CNC2=CN=CC=C2)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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